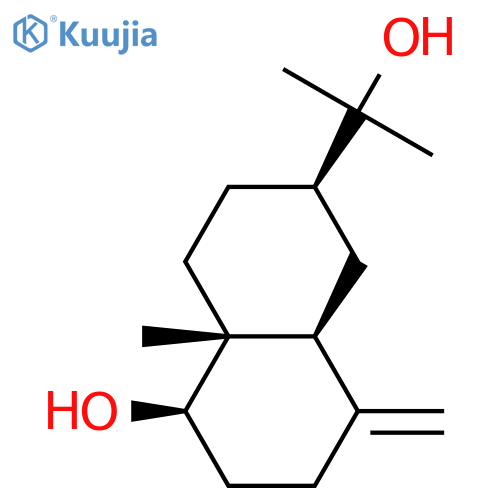

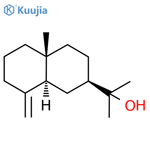

Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol

,

Tetrahedron,

1987,

43(23),

5537-43